molecular formula C17H16N6O4 B4983555 (Z)-4-Amino-N-(4-methylphenyl)-N'-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

(Z)-4-Amino-N-(4-methylphenyl)-N'-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B4983555
M. Wt: 368.3 g/mol
InChI Key: FAYVAVIJLUIBJG-UHFFFAOYSA-N
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Description

(Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

4-amino-N'-(4-methylphenyl)-N-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-11-2-6-13(7-3-11)19-17(15-16(18)21-27-20-15)22-26-10-12-4-8-14(9-5-12)23(24)25/h2-9H,10H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYVAVIJLUIBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxadiazole ring, followed by the introduction of the amino and methoxy groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.

Medicine

In medicine, (Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide has potential applications as a drug candidate. Its unique structure and reactivity may allow for the development of new treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and versatility make it an attractive option for developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of (Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-methoxyphenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
  • (Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-chlorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
  • (Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-bromophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

Uniqueness

What sets (Z)-4-Amino-N-(4-methylphenyl)-N’-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide apart from similar compounds is its specific combination of functional groups

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